An In-depth Technical Guide to N-(4-(Morpholinosulfonyl)phenyl)acetamide
An In-depth Technical Guide to N-(4-(Morpholinosulfonyl)phenyl)acetamide
Executive Summary
N-(4-(Morpholinosulfonyl)phenyl)acetamide (CAS No. 21626-69-7) is a sulfonamide-acetamide hybrid molecule of significant interest in contemporary medicinal chemistry. This guide provides a comprehensive technical overview of its chemical properties, synthesis, analytical characterization, and its emerging role as a versatile scaffold in drug discovery. The strategic combination of the sulfonamide and acetamide pharmacophores presents opportunities for developing novel therapeutics with potentially enhanced or synergistic biological activities.[1] This document serves as a foundational resource for researchers, chemists, and drug development professionals engaged in the exploration and application of this and related molecular frameworks.
Molecular Characteristics and Physicochemical Properties
N-(4-(Morpholinosulfonyl)phenyl)acetamide is a solid organic compound featuring a central phenyl ring substituted with an acetamide group and a morpholinosulfonyl group. This unique architecture provides a basis for designing new therapeutic agents.[1] The morpholine ring is a frequently incorporated heterocycle in drug candidates, often to improve pharmacokinetic properties like solubility.[1]
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 21626-69-7 | N/A |
| Molecular Formula | C₁₂H₁₆N₂O₄S | Derived |
| Molecular Weight | 284.33 g/mol | Derived |
| Appearance | Solid (predicted) | N/A |
| Boiling Point | Not available | N/A |
| Melting Point | Not available | N/A |
| Solubility | Not available | N/A |
Note: Experimental physical properties for this specific compound are not widely published. Values are based on chemical structure and data from related compounds.
Synthesis and Purification
The synthesis of N-(4-(Morpholinosulfonyl)phenyl)acetamide is typically achieved through a nucleophilic substitution reaction between 4-acetamidobenzenesulfonyl chloride and morpholine. This reaction is a common and efficient method for forming sulfonamides.[2]
Rationale for Synthetic Approach
The chosen synthetic route is predicated on the high reactivity of the sulfonyl chloride group (-SO₂Cl) toward nucleophiles. 4-Acetamidobenzenesulfonyl chloride serves as the electrophilic backbone, providing the phenylacetamide moiety. Morpholine, a secondary amine, acts as the nucleophile, attacking the sulfur atom of the sulfonyl chloride. The reaction is typically conducted in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion. An aqueous basic solution, such as sodium carbonate, is often employed to maintain a pH between 8 and 10, which facilitates the reaction and ensures the amine is sufficiently nucleophilic.[3]
Detailed Experimental Protocol: Synthesis
Materials:
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4-Acetamidobenzenesulfonyl chloride
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Morpholine
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Sodium Carbonate (Na₂CO₃)
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Distilled Water
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Dichloromethane (DCM) or Ethyl Acetate
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Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
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Reaction flask, magnetic stirrer, dropping funnel, filtration apparatus
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 10 mmol of 4-acetamidobenzenesulfonyl chloride in a suitable organic solvent like DCM.
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Base Addition: Separately, prepare a 5-10% aqueous solution of sodium carbonate.
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Nucleophile Addition: While stirring the sulfonyl chloride solution vigorously, slowly add 11 mmol (1.1 equivalents) of morpholine dropwise at room temperature.
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pH Adjustment & Reaction: Concurrently, add the sodium carbonate solution dropwise to maintain the pH of the aqueous layer between 8 and 10.[3] Continue stirring at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
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Work-up & Extraction: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
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Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
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Purification: The crude N-(4-(Morpholinosulfonyl)phenyl)acetamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of N-(4-(Morpholinosulfonyl)phenyl)acetamide.
Biological Context and Potential Applications
The structural motifs within N-(4-(Morpholinosulfonyl)phenyl)acetamide are prevalent in pharmacologically active molecules. The hybridization of sulfonamide and acetamide moieties is a recognized strategy in medicinal chemistry aimed at generating compounds with synergistic or multi-target activities.[1]
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Sulfonamides: This class is well-established, exhibiting a wide range of therapeutic effects including antibacterial, anti-inflammatory, diuretic, and anticancer properties.[1][2] Their antibacterial action often stems from the inhibition of dihydropteroate synthase, an enzyme crucial for folic acid synthesis in bacteria.[4]
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Acetamides: The acetamide group is a common feature in many approved drugs, contributing to analgesic, anti-inflammatory, and anticonvulsant activities.[5][6]
While specific biological data for N-(4-(Morpholinosulfonyl)phenyl)acetamide is limited in publicly accessible literature, its structure is analogous to compounds investigated for various therapeutic purposes. For instance, series of N-phenylacetamide sulphonamides have been synthesized and evaluated for analgesic activity.[5] Therefore, this compound serves as a valuable scaffold for generating libraries of derivatives to be screened against various biological targets, such as kinases, proteases, and metabolic enzymes.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of chromatographic and spectroscopic techniques should be employed.
Chromatographic Analysis - HPLC
High-Performance Liquid Chromatography (HPLC) is the most widely used method for determining the purity of sulfonamides and related compounds.[7] A reverse-phase method is typically suitable.
Table 2: Exemplar HPLC Protocol
| Parameter | Recommended Conditions | Rationale |
| Column | C18, 4.6 x 250 mm, 5 µm | Provides good retention and separation for moderately polar aromatic compounds. |
| Mobile Phase | Gradient elution with Acetonitrile and Water (containing 0.1% formic acid) | Gradient elution ensures efficient separation of the product from starting materials and byproducts. Formic acid improves peak shape. |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical columns of this dimension. |
| Detection | UV-Vis Detector at ~254 nm | The aromatic phenyl ring provides strong UV absorbance at this wavelength. |
| Injection Volume | 10 µL | Standard volume to avoid column overloading. |
| Column Temp. | 30 °C | Controlled temperature ensures run-to-run reproducibility. |
Spectroscopic Analysis
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Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are indispensable for structural elucidation. The spectra will confirm the presence of the acetamide methyl group, the aromatic protons, and the methylene protons of the morpholine ring, along with their respective chemical environments and connectivities.
-
Mass Spectrometry (MS): MS analysis will confirm the molecular weight of the compound (284.33 g/mol ). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
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Infrared (IR) Spectroscopy: IR spectroscopy will identify key functional groups, including the N-H stretch of the amide, the C=O stretch of the amide carbonyl, and the characteristic S=O stretches of the sulfonamide group.
Analytical Workflow Diagram
Caption: Integrated workflow for the analytical characterization of the target compound.
Safety and Handling
Conclusion and Future Directions
N-(4-(Morpholinosulfonyl)phenyl)acetamide is a synthetically accessible molecule that represents a valuable starting point for medicinal chemistry campaigns. Its structure combines two pharmacologically important moieties, suggesting a high potential for biological activity. Future research should focus on the synthesis of a diverse library of analogs by modifying the acetamide group, the phenyl ring substitution, or the morpholine ring. Subsequent screening of these libraries in relevant disease models (e.g., cancer cell lines, bacterial cultures, enzyme inhibition assays) could uncover novel therapeutic lead compounds. This guide provides the foundational chemical and analytical protocols necessary to support such drug discovery efforts.
References
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Faryal, R., et al. (2011). N-[4-(Propylsulfamoyl)phenyl]acetamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3258. [Link]
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Ganie, S. A., et al. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Future Journal of Pharmaceutical Sciences, 7(1), 39. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 8482, N4-Acetylsulfanilamide. [Link]
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Smajlagić, A., et al. (2022). Synthesis and Characterization of Fe(III)–Ion with N-(4-Hydroxyphenyl) Acetamide. Technologica Acta, 15(2), 25-29. [Link]
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OntoChem GmbH. N-(4-(Morpholinosulfonyl)phenyl)acetamide. OntoChem.com. [Link]
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Horwitz, W. (1980). Review of analytical methods for sulfonamides. Journal of the Association of Official Analytical Chemists, 64(1), 104-30. [Link]
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Sultan, A. A. (2018). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Applied Bioanalysis, 4(1). [Link]
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Dasenaki, M. E., & Thomaidis, N. S. (2015). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. Molecules, 20(8), 14195–14218. [Link]
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Quora. (2023). What is the method of analysis of sulphonamides? [Link]
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